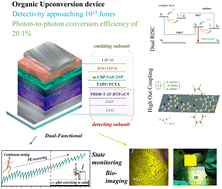A high-performance dual-functional organic upconversion device with detectivity approaching 1013 Jones and photon-to-photon efficiency over 20%†
Materials Horizons Pub Date: 2023-10-10 DOI: 10.1039/D3MH01337E
Abstract
Organic upconversion devices (UCDs) are a cutting-edge technology and hot topic because of their advantages of low cost and convenience in the important applications of near-infrared (NIR) detection and imaging. However, to realize utilization of triplet excitons (T1), previous UCDs have the drawback of heavily relying on toxic and costly heavy-metal-doped emitters. More importantly, due to poor performance of the detecting unit and/or emitting unit, improving their detectivity (D*) and photon-to-photon conversion efficiency (ηp–p) is still a challenge for real applications. Here, we report a high-performance dual-functional purely organic UCD that has an outstanding D* approaching 1013 Jones and a high ηp–p of 20.1% in the NIR region, which are some of the highest values among those reported for UCDs. The high performance is credited to the excellent D* of the detecting unit, exceeding 1014 Jones, and is also attributed to efficient T1 utilization via a dual reverse intersystem crossing channel and high optical out coupling achieved via a high horizontal dipole ratio in the emitting unit. The high D* and ηp–p enable the UCD to detect 850 nm light at as little as 0.29 μW cm−2 and with a high display contrast of over 70 000 : 1, significantly improving the potential of practical applications of UCDs in NIR detection and imaging. Furthermore, a fast rise time and fall time of 8.9 and 14.8 μs are also achieved. Benefiting from the high performance, consequent applications of low-power pulse-state monitoring and fine-structure bio-imaging are successfully realized with high quality results by using our organic UCDs. These results demonstrate that our design not only eliminates dependence of UCDs on heavy-metal emitters, but also takes their performance and applications to a high level.


Recommended Literature
- [1] Enhanced photocatalytic activity of hybrid Fe2O3–Pd nanoparticulate catalysts†
- [2] Towards white light emission from a hybrid thin film of a self-assembled ternary samarium(iii) complex†
- [3] Front cover
- [4] Inside back cover
- [5] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [6] Insertion of pyridine into an iron–silicon bond: structure of the product Cp*(CO)Fe{η3(C,C,C)-C5H5NSiMe2NPh2}†
- [7] Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites†
- [8] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [9] Formation of naproxen–polylactic acid nanoparticles from supercritical solutions and their characterization in the aerosol phase
- [10] Constructing novel NaLiTi3O7/g-C3N4 Z-scheme photocatalysts to facilitate the separation of charge carriers and study the hydrogen production performance†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 112695-98-4
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 111900-32-4
-
CAS no.: 16817-43-9
-
CAS no.: 157730-74-0









